molecular formula C14H22N5O6+ B12710016 7-(delta-Hydroxybutyl)guanosine CAS No. 74746-57-9

7-(delta-Hydroxybutyl)guanosine

Cat. No.: B12710016
CAS No.: 74746-57-9
M. Wt: 356.35 g/mol
InChI Key: SDTRZYKYNKBXSB-QYVSTXNMSA-O
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Description

7-(delta-Hydroxybutyl)guanosine is a nucleoside derivative of guanosine, characterized by the presence of a hydroxybutyl group at the 7th position of the guanine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(delta-Hydroxybutyl)guanosine typically involves the alkylation of guanosine with a suitable hydroxybutyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

7-(delta-Hydroxybutyl)guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction can produce butyl-substituted guanosine .

Scientific Research Applications

7-(delta-Hydroxybutyl)guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(delta-Hydroxybutyl)guanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act by inhibiting enzymes involved in nucleic acid synthesis or by inducing mutations in the genetic material. The hydroxybutyl group can also interact with cellular proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(delta-Hydroxybutyl)guanosine is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This modification can enhance its ability to interact with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

74746-57-9

Molecular Formula

C14H22N5O6+

Molecular Weight

356.35 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybutyl)-1H-purin-9-ium-6-one

InChI

InChI=1S/C14H21N5O6/c15-14-16-11-8(12(24)17-14)18(3-1-2-4-20)6-19(11)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,20-23H,1-5H2,(H2-,15,16,17,24)/p+1/t7-,9-,10-,13-/m1/s1

InChI Key

SDTRZYKYNKBXSB-QYVSTXNMSA-O

Isomeric SMILES

C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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